2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c1-2-10-5-8-7(1)13-9(14-8)6-3-11-12-4-6;;/h3-4,10H,1-2,5H2,(H,11,12)(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPSBICEZJCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CNN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N–C–N Bond Formation
This method involves the reaction of diamines with aldehydes or carboxylic acids. For example, the synthesis of imidazo[4,5-b]pyridines has been achieved using FeCl₃ or aerial oxidation under heating conditions. While this method is primarily for imidazo[4,5-b]pyridines, similar principles could be applied to imidazo[4,5-c]pyridines by adjusting the starting materials and reaction conditions.
N–C–N–C Bond Formation
This approach involves Pd- or Cu-catalyzed cyclization reactions. For instance, 2-halo-3-acylaminopyridines can be cyclized with amines to form imidazo[4,5-b]pyridines. However, the use of toxic and costly catalysts is a drawback. Developing a method that avoids these catalysts would be beneficial.
Challenges and Considerations
- Catalyst Selection : Avoiding toxic catalysts like Pd or Cu is desirable.
- Reaction Conditions : Mild conditions that facilitate efficient cyclization without harsh reagents are preferred.
- Purification : Techniques such as column chromatography are typically used to purify the final product.
Data Table: General Synthesis Conditions for Related Compounds
| Compound Type | Synthesis Method | Catalysts/Reagents | Conditions | Yield |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridines | N–C–N Bond Formation | FeCl₃, Aerial Oxidation | Heating | High |
| Imidazo[4,5-b]pyridines | N–C–N–C Bond Formation | Pd/Cu Catalysts | Various Solvents | Variable |
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Variations
Table 1: Structural Comparison of Imidazo[4,5-c]pyridine Derivatives
*Molecular weight calculated based on formula C₁₁H₁₄N₆·2HCl.
Key Observations:
Substituent Impact: Pyrazole vs. 4-Substituents: The 4-isopropyl variant (Intermediate 1) in is optimized for semicarbazide-sensitive amine oxidase (SSAO) inhibition, highlighting the role of steric bulk in enzyme binding .
Pharmacological Analogs :
- PD123177 and PD123319 () share the tetrahydro-imidazo[4,5-c]pyridine core but incorporate bulky diphenylacetyl groups, enabling selective angiotensin II (AT2) receptor antagonism .
- The compound in , featuring a chloro-pyrrolo[2,3-d]pyrimidine group, demonstrates AKT inhibition (IC₅₀ = 42 nM), suggesting the imidazo-pyridine scaffold’s versatility in kinase targeting .
Key Findings:
- Cyclocondensation : A common strategy for imidazo[4,5-c]pyridines involves cyclizing diamines with aldehydes or ketones under acidic or thermal conditions .
- Salt Formation: Dihydrochloride salts are typically formed via HCl treatment in methanol or ethanol, as seen in and .
Key Insights:
Biological Activity
Overview
2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. Its unique structure combines a pyrazole ring with an imidazopyridine moiety, allowing it to interact with various biological targets. This article reviews the compound's biological activity, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure
The compound's chemical formula is with a molecular weight of 262.14 g/mol. Its IUPAC name is 2-(1H-pyrazol-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; dihydrochloride.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
- Cell Signaling Modulation : It influences several cell signaling pathways by modulating gene expression and cellular metabolism. This modulation can affect processes such as cell proliferation and apoptosis.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound can inhibit tumor growth in specific cancer models. It has shown IC50 values in the low micromolar range against different human and murine cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.75 |
| HT29 (Colon) | 1.98 |
| A431 (Skin) | <1 |
These results suggest that the compound may serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate it may inhibit certain bacterial strains, although further research is needed to establish its efficacy against specific pathogens .
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Anticancer Study : A study evaluated the cytotoxic effects of the compound on breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 0.75 µM, indicating strong anticancer potential .
- Neuroprotective Effects : Another study explored its neuroprotective capabilities by assessing its impact on neuronal cells subjected to oxidative stress. The findings suggested that the compound could reduce cell death and promote survival through antioxidant mechanisms .
Q & A
Q. What are the key synthetic methodologies for preparing 2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic reactions. A typical approach involves:
- Cyclocondensation : Reacting pyrazole derivatives with tetrahydroimidazopyridine precursors under reflux in ethanol or DMF .
- Purification : Recrystallization using solvent mixtures (e.g., DMF:EtOH, 1:1) to isolate intermediates .
- Salt Formation : Treatment with HCl gas or concentrated HCl to form the dihydrochloride salt .
- Validation : Characterization via -NMR, -NMR, and LC-MS to confirm purity and structure .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., HCl gas) .
- Waste Disposal : Segregate halogenated organic waste and neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize the synthesis yield of this compound?
- Methodological Answer : Apply factorial design to identify critical variables (e.g., temperature, solvent ratio, reaction time):
- Factor Screening : Use a Plackett-Burman design to shortlist influential parameters .
- Response Surface Methodology (RSM) : Optimize conditions via Central Composite Design (CCD) to maximize yield .
- Case Example : A 2 factorial design reduced reaction time by 30% while maintaining >90% purity in analogous heterocyclic syntheses .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Analysis : Use HPLC with UV/ELSD detection to rule out impurities (>98% purity required for reliable assays) .
- Assay Standardization : Validate protocols using positive controls (e.g., kinase inhibitors for enzyme assays) .
- Data Normalization : Adjust for batch-to-batch variability using internal standards (e.g., IC normalization) .
Q. What computational strategies predict reaction mechanisms for imidazo[4,5-c]pyridine derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and intermediates .
- Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to explore plausible pathways .
- Validation : Cross-reference computed activation energies with experimental kinetic data .
Data Contradiction Analysis
Q. Why do solubility profiles vary significantly in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Testing : Perform phase-solubility studies in buffered solutions (pH 1.2–7.4) to assess ionizable groups .
- Hansen Solubility Parameters : Compare HSP values to identify solvent mismatches (e.g., high δH values in DMSO vs. chloroform) .
- Crystallinity Impact : Analyze via XRPD; amorphous forms may show 10–20× higher solubility than crystalline counterparts .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Typical Range | Optimal Value (Case Study) | Reference |
|---|---|---|---|
| Reaction Temperature | 80–120°C | 95°C | |
| Solvent Ratio (DMF:EtOH) | 1:1–1:3 | 1:1 | |
| HCl Concentration | 2–6 M | 4 M |
Q. Table 2. Common Analytical Techniques for Characterization
| Technique | Purpose | Critical Parameters | Reference |
|---|---|---|---|
| -NMR | Confirm proton environment | DMSO-d, 400 MHz | |
| LC-MS | Assess molecular ion and purity | ESI+ mode, 0.1% formic acid | |
| XRPD | Crystallinity assessment | Cu-Kα radiation, 2θ=5–50° |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
